

Application Notes and Protocols for IR-820 Mediated Photothermal Therapy

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Compound of Interest

Compound Name: IR-820

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Introduction

Photothermal therapy (PTT) is a promising cancer treatment modality that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, leading to the ablation of cancer cells. **IR-820**, a heptamethine cyanine dye, has emerged as a potent photothermal agent due to its strong absorption in the NIR region (around 800 nm), where biological tissues are relatively transparent. This document provides detailed application notes and protocols for utilizing **IR-820** in photothermal therapy research, with a focus on laser power settings and experimental methodologies.

Principle of IR-820 Mediated Photothermal Therapy

IR-820 absorbs NIR light and dissipates the energy as heat, causing a localized temperature increase. This hyperthermia can induce cell death through apoptosis or necrosis, depending on the temperature achieved and the duration of exposure. To enhance its stability and tumor accumulation, **IR-820** is often encapsulated in nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA).

Data Presentation: Laser Power Settings and Experimental Parameters

The following tables summarize quantitative data from various studies on **IR-820** mediated photothermal therapy, providing a reference for designing experiments.

Table 1: In Vitro Studies on **IR-820** Mediated Photothermal Therapy

Cell Line	IR-820 Formulation	IR-820 Concentration (µM)	Laser Wavelength (nm)	Laser Power Density (W/cm²)	Irradiation Time (min)	Key Findings
MDA-MB-231 (Triple-Negative Breast Cancer)	IR820-PLGA NPs	10, 35	808	1.5, 2	5	Significant reduction in metabolic activity; induced apoptosis. [1]
MCF-7 (Breast Cancer)	IR-820 PLGA NPs	20, 60	808	14.1	0.5	Remarkable phototoxicity; induced apoptosis. [2] [3]
HeLa (Cervical Cancer)	PpIX-IR-820@Lipo NPs	30	793	1	5	High phototoxicity and apoptosis rate.

Table 2: In Vivo Studies on **IR-820** Mediated Photothermal Therapy

Tumor Model	IR-820 Formulati on	IR-820 Concentr ation	Laser Waveleng th (nm)	Laser Power Density (W/cm ²)	Irradiatio n Time (min)	Key Findings
Subcutane ous TNBC Xenograft	IR820- PLGA NPs	350 µM (intravenou s)	810	1.5	5	Significant tumor growth reduction. [1]
Subcutane ous Bladder Tumor	Free IR- 820	2 mg/mL (intramuscu lar)	793	2	10	Obvious tumor inhibition and eradication .[4]
Hep-2 Tumor Bearing Mouse	MNP-PEG- IR820	2 mg/mL (intravenou s)	808	2	5	Effective tumor eradication .

Experimental Protocols

Protocol 1: Preparation of IR-820 Loaded PLGA Nanoparticles

This protocol describes the synthesis of **IR-820** loaded PLGA nanoparticles (IR820-PLGA NPs) using a single emulsion-solvent evaporation method.

Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- **IR-820** dye
- Dichloromethane (DCM)

- Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
- Deionized water
- Magnetic stirrer
- Probe sonicator
- Centrifuge

Procedure:

- Dissolve a specific amount of PLGA and **IR-820** in DCM.
- Add the PLGA/**IR-820** solution dropwise to a PVA solution while stirring vigorously.
- Sonicate the mixture on ice to form an oil-in-water emulsion.
- Stir the emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.
- Collect the nanoparticles by centrifugation.
- Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated **IR-820**.
- Resuspend the final IR820-PLGA NPs in a suitable buffer (e.g., PBS) for further use.

Protocol 2: In Vitro Photothermal Therapy and Cell Viability Assessment

This protocol details the procedure for evaluating the efficacy of **IR-820** mediated PTT on cancer cells in culture.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231)

- Cell culture medium and supplements
- IR820-PLGA NPs
- 96-well plates
- NIR laser system (e.g., 808 nm)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Dimethyl sulfoxide (DMSO)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Treat the cells with varying concentrations of IR820-PLGA NPs for a predetermined incubation time (e.g., 4 hours).
- Wash the cells with PBS to remove non-internalized nanoparticles.
- Add fresh cell culture medium to each well.
- Irradiate the designated wells with an NIR laser at the desired power density and for the specified duration. Include control groups (no treatment, laser only, NPs only).
- Incubate the cells for 24 hours post-irradiation.
- Perform an MTT assay to assess cell viability. Add MTT solution to each well and incubate for 2-4 hours.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate cell viability as a percentage relative to the untreated control group.

Protocol 3: Analysis of PTT-Induced Cell Death Mechanism (Apoptosis vs. Necrosis)

This protocol describes how to differentiate between apoptotic and necrotic cell death using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

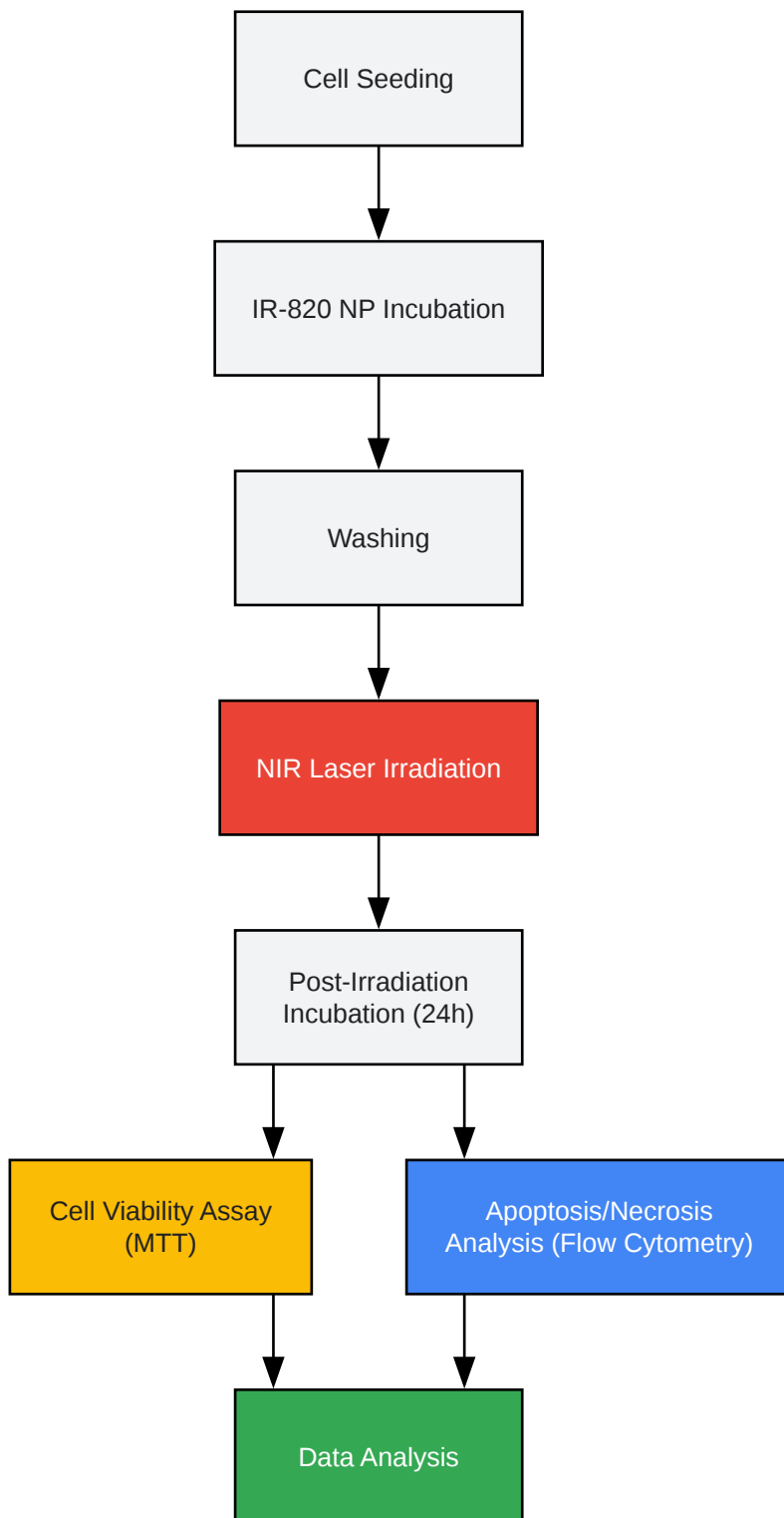
- Cells treated with **IR-820** mediated PTT (from Protocol 2)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Harvest the cells (both adherent and floating) from the treatment and control groups.
- Wash the cells with cold PBS.
- Resuspend the cells in the provided binding buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells using a flow cytometer.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro IR-820 PTT

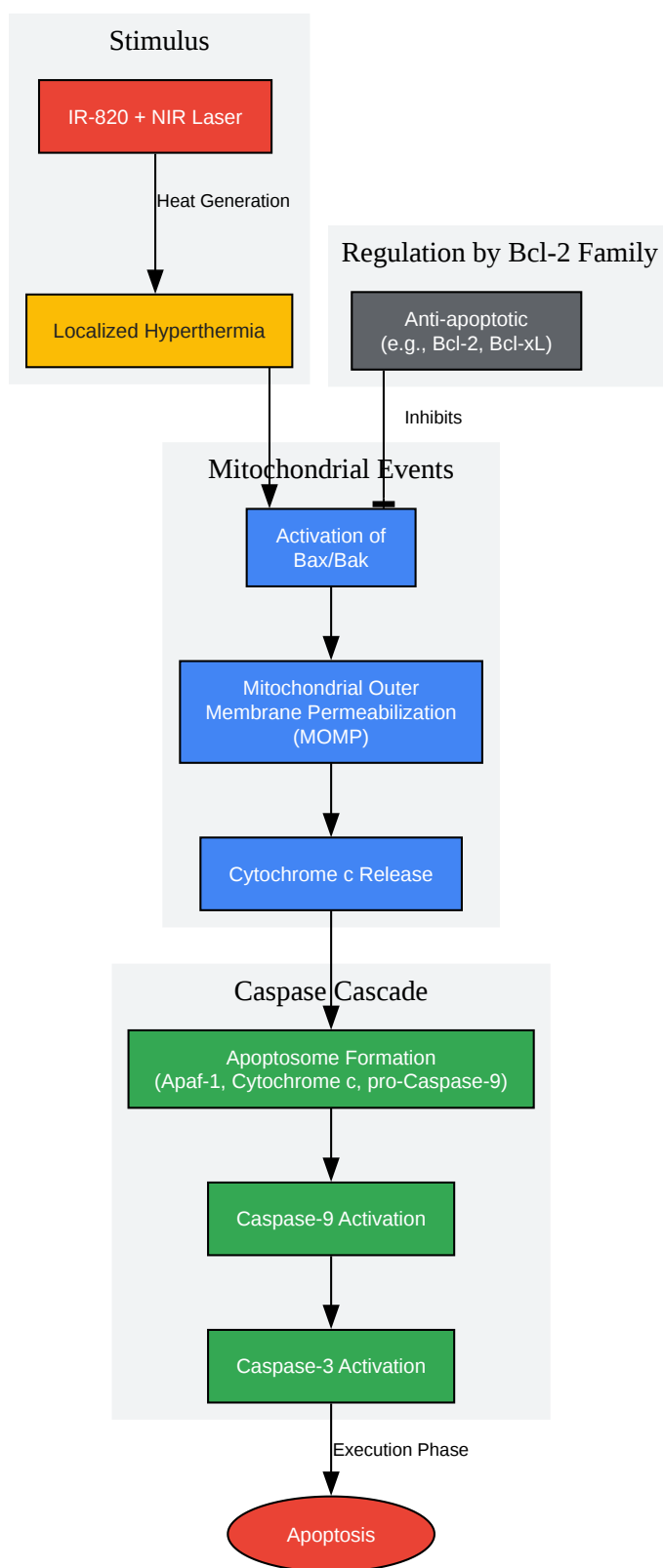


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Caption: Workflow for in vitro **IR-820** mediated photothermal therapy experiments.

Signaling Pathway of PTT-Induced Apoptosis

Photothermal therapy, when modulated to avoid high temperatures that cause necrosis, primarily induces apoptosis through the intrinsic (mitochondrial) pathway. The localized hyperthermia generated by **IR-820** upon NIR irradiation acts as a stress signal that initiates a cascade of molecular events leading to programmed cell death.



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Caption: Intrinsic pathway of apoptosis induced by **IR-820** mediated PTT.

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